molecular formula C7H3BrF3NO2 B12852778 5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene

5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene

Cat. No.: B12852778
M. Wt: 270.00 g/mol
InChI Key: MMKIGCJTLRFCJS-UHFFFAOYSA-N
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Description

5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(difluoromethyl)-3-fluoro-2-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems for reagent addition and product separation can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Aminated Derivatives: From the reduction of the nitro group.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the nitro group can enhance the compound’s binding affinity and specificity towards its molecular targets. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one: Similar in structure but contains a pyridine ring instead of a benzene ring.

    5-Bromo-1,3-dichloro-2-fluorobenzene: Contains additional chlorine atoms and lacks the nitro group.

Uniqueness

5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

5-bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H3BrF3NO2/c8-3-1-4(7(10)11)6(12(13)14)5(9)2-3/h1-2,7H

InChI Key

MMKIGCJTLRFCJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)[N+](=O)[O-])F)Br

Origin of Product

United States

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